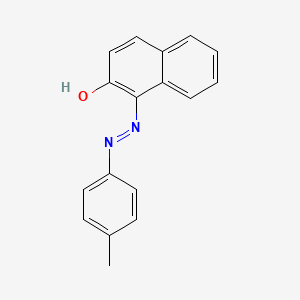
1-((4-甲基苯基)偶氮)-2-萘酚
描述
1-((4-Methylphenyl)azo)-2-naphthalenol is an organic compound belonging to the class of azo compounds, which are characterized by the presence of a -N=N- double bond. This compound is also known as an azo dye due to its vivid color properties. Azo compounds are widely used in various industries, including textiles, printing, and cosmetics, due to their vibrant colors and stability.
科学研究应用
1-((4-Methylphenyl)azo)-2-naphthalenol has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use in developing antimicrobial agents due to its biological activity.
Industry: Widely used as a dye in textiles, printing, and cosmetics due to its stability and vibrant color.
作用机制
Target of Action
Azo compounds, which this compound is a part of, are known to exhibit a variety of biological activities
Mode of Action
Azo compounds are characterized by the presence of a -N=N- double bond, usually attached to two aromatic rings . This structure is thought to contribute to their biological activity.
Biochemical Pathways
Azo compounds are known to have a broad range of biological activities, suggesting they may interact with multiple pathways
Result of Action
A study on a similar azo compound found that it exhibited significant antibacterial activity . The azo group was found to contribute more than 60% of the total antibacterial activity of the compound
生化分析
Biochemical Properties
1-((4-Methylphenyl)azo)-2-naphthalenol plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with polyphenol oxidase, an enzyme that catalyzes the oxidation of phenolic compounds . The interaction between 1-((4-Methylphenyl)azo)-2-naphthalenol and polyphenol oxidase results in the formation of colored products, which can be used to study enzyme kinetics and inhibition. Additionally, this compound has been found to exhibit antibacterial activity, interacting with bacterial cell walls and disrupting their integrity .
Cellular Effects
1-((4-Methylphenyl)azo)-2-naphthalenol has been observed to affect various types of cells and cellular processes. In bacterial cells, this compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Streptococcus faecalis The presence of the azo group in 1-((4-Methylphenyl)azo)-2-naphthalenol enhances its antibacterial properties, leading to cell membrane disruption and inhibition of bacterial growth
Molecular Mechanism
The molecular mechanism of action of 1-((4-Methylphenyl)azo)-2-naphthalenol involves its interaction with biomolecules, particularly enzymes and proteins. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. For example, its interaction with polyphenol oxidase results in enzyme inhibition, which can be studied using spectrophotometric assays . Additionally, 1-((4-Methylphenyl)azo)-2-naphthalenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((4-Methylphenyl)azo)-2-naphthalenol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Over time, the antibacterial activity of 1-((4-Methylphenyl)azo)-2-naphthalenol may decrease due to the breakdown of its azo group. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in bacterial cells, where it can cause persistent inhibition of growth and metabolism.
Dosage Effects in Animal Models
The effects of 1-((4-Methylphenyl)azo)-2-naphthalenol vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, 1-((4-Methylphenyl)azo)-2-naphthalenol can exhibit toxic effects, including liver and kidney damage Threshold effects have been observed, where a specific dosage range results in significant antibacterial activity without causing toxicity
Metabolic Pathways
1-((4-Methylphenyl)azo)-2-naphthalenol is involved in several metabolic pathways, particularly those related to its degradation and detoxification. This compound is metabolized by liver enzymes, including cytochrome P450, which catalyzes its oxidation and reduction . The metabolic products of 1-((4-Methylphenyl)azo)-2-naphthalenol can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-((4-Methylphenyl)azo)-2-naphthalenol is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, 1-((4-Methylphenyl)azo)-2-naphthalenol can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by its lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 1-((4-Methylphenyl)azo)-2-naphthalenol plays a crucial role in its activity and function. This compound can be localized to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and proteins involved in cellular metabolism . Targeting signals and post-translational modifications can direct 1-((4-Methylphenyl)azo)-2-naphthalenol to these compartments, influencing its biochemical properties and interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylphenyl)azo)-2-naphthalenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-toluidine (4-methylaniline) using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 2-naphthol in an alkaline medium (usually sodium hydroxide) to form the azo compound .
Industrial Production Methods
Industrial production of azo compounds, including 1-((4-Methylphenyl)azo)-2-naphthalenol, follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
1-((4-Methylphenyl)azo)-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield quinones or other oxygenated derivatives.
Reduction: Reduction typically produces aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
相似化合物的比较
Similar Compounds
Azobenzene: Another azo compound with similar structural features but different substituents.
1-Phenylazo-2-naphthol: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
4-(Phenylazo)phenol: Contains an azo group linking two phenyl rings.
Uniqueness
1-((4-Methylphenyl)azo)-2-naphthalenol is unique due to the presence of both a naphthol and a 4-methylphenyl group, which contribute to its distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
属性
IUPAC Name |
1-[(4-methylphenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-6-9-14(10-7-12)18-19-17-15-5-3-2-4-13(15)8-11-16(17)20/h2-11,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZUIEHTNMQCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031796, DTXSID001216547 | |
| Record name | 1-((4-Methylphenyl)azo)-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Naphthalenedione, 1-[2-(4-methylphenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6756-41-8, 64022-28-2 | |
| Record name | 1-(4-Tolylazo)-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006756418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC106296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-((4-Methylphenyl)azo)-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Naphthalenedione, 1-[2-(4-methylphenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-TOLYLAZO)-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35H0V3D0KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


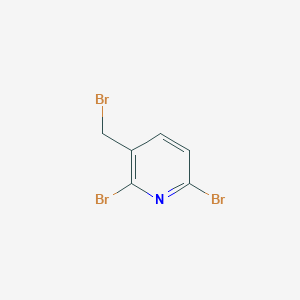
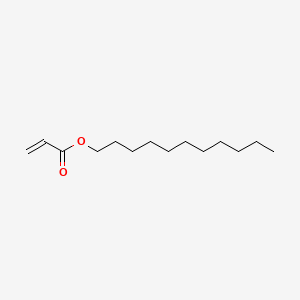

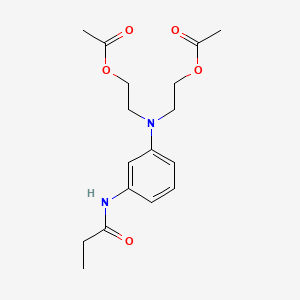
![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)

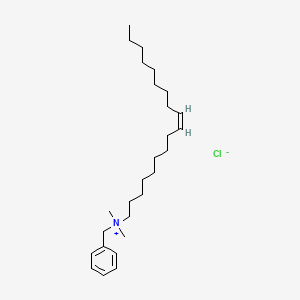
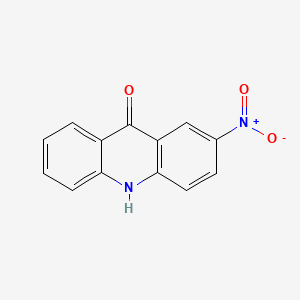


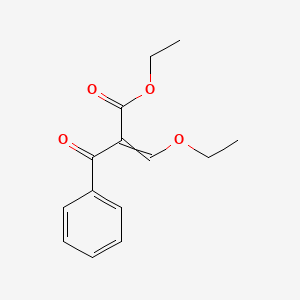

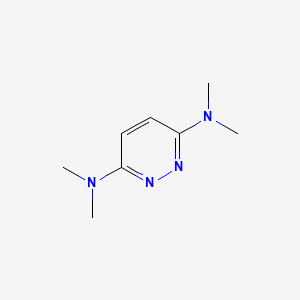
![1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B1607128.png)
